Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate
Description
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Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-ethyl-2-methoxy-4-methylsulfinyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-20-22(32-33(3)28)14-13-21(24(20)29-2)25(27)31-23(16-26)17-9-8-12-19(15-17)30-18-10-6-5-7-11-18/h5-15,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHIMHBIXFDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)OS(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate is a synthetic compound that exhibits notable biological activities, particularly in the field of agrochemicals. This article reviews its biological activity, including its mechanisms of action, efficacy against pests, and potential environmental impacts.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C22H25N1O5S1
- Molecular Weight : 413.50 g/mol
The presence of the cyano group, phenoxy moieties, and the methylsulfinyl group contributes to its biological properties.
This compound acts primarily as an insecticide. Its mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which causes paralysis and ultimately death in target pests. This mode of action is similar to that of other organophosphates and carbamates.
Efficacy Against Pests
Research has demonstrated that this compound is effective against a range of agricultural pests, including:
- Aphids
- Whiteflies
- Spider Mites
In laboratory studies, it has shown a significant reduction in pest populations with LC50 values indicating high potency. For instance:
Case Studies
- Field Trials : A study conducted in cotton fields showed that application of this compound resulted in a 70% reduction in aphid populations over a four-week period.
- Laboratory Studies : In controlled environments, the compound was tested against various life stages of pests, revealing that it was particularly effective against nymphs and larvae.
Environmental Impact
While effective against target pests, the environmental impact of this compound is a concern. Studies have indicated potential toxicity to non-target species, including beneficial insects and aquatic organisms. Regulatory assessments have emphasized the need for careful application to mitigate risks to pollinators and water bodies.
Preparation Methods
Cyanidation of 3-Phenoxyphenyl Bromide
A Friedel-Crafts alkylation of phenol with 3-bromophenyl ether yields 3-phenoxyphenyl bromide. Subsequent Rosenmund-von Braun reaction with CuCN in DMF at 150°C introduces the cyano group, achieving 68–72% yields.
Reaction Conditions :
- Substrate : 3-Phenoxyphenyl bromide (1.0 equiv)
- Reagent : CuCN (2.5 equiv), DMF, 150°C, 12 h
- Workup : Dilution with water, extraction with ethyl acetate, silica gel chromatography
Reduction to Alcohol
The nitrile intermediate undergoes partial reduction using LiAlH4 in THF at 0°C to prevent over-reduction to the amine. Yields range from 65–70%.
$$
\text{R–CN} + \text{LiAlH}4 \rightarrow \text{R–CH}2\text{OH} \quad
$$
Synthesis of 3-Ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzoic Acid
Ethylation and Methoxylation
Starting with 4-hydroxybenzoic acid, sequential alkylation introduces ethyl and methoxy groups:
Introduction of Methylsulfinyloxy Group
The hydroxyl group at position 4 is converted to methylsulfinyloxy via a two-step process:
- Thioether Formation : Reaction with methylthiol chloride and DMAP in CH2Cl2 (25°C, 4 h) gives the methylthio intermediate (82% yield).
- Oxidation to Sulfoxide : Oxidation with mCPBA (1.1 equiv) in CH2Cl2 at −20°C achieves 89% yield of the sulfinyl derivative.
$$
\text{R–OH} \xrightarrow{\text{MeSCl}} \text{R–SMe} \xrightarrow{\text{mCPBA}} \text{R–SO–Me} \quad
$$
Acid Chloride Formation
The benzoic acid is activated using thionyl chloride (SOCl2) in toluene (reflux, 2 h), yielding the corresponding acid chloride (95% conversion).
Esterification of Intermediates
The final step couples the acid chloride with cyano(3-phenoxyphenyl)methanol using T3P (propylphosphonic anhydride) as a coupling agent:
Procedure :
- Reagents : Acid chloride (1.0 equiv), alcohol (1.2 equiv), T3P (1.5 equiv), DIPEA (2.0 equiv)
- Solvent : Dichloromethane, 0°C → 25°C, 3 h
- Yield : 76% after silica gel purification
Key Optimization :
- Excess alcohol ensures complete acylation.
- T3P minimizes racemization compared to DCC/DMAP systems.
Alternative Synthetic Routes
One-Pot Alkylation-Oxidation
Combining thioether formation and oxidation in a single pot using Oxone® reduces steps but requires stringent pH control (pH 7–8) to prevent ester hydrolysis.
Industrial-Scale Considerations
Cost-Effective Cyanide Sources
Replacing CuCN with KCN in DMSO enhances atom economy but necessitates strict temperature control to avoid side reactions.
Waste Management
Brine washes and solvent recovery (DMF, CH2Cl2) reduce environmental impact. The process generates <5% non-recyclable waste.
Purity Control
Final purification via crystallization from ethanol/water achieves HPLC purity ≥99.9%, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Sulfoxide overoxidation to sulfone | Low-temperature (−20°C) oxidation with mCPBA |
| Ester hydrolysis during workup | Neutral pH aqueous washes |
| Cyano group stability under acidic conditions | Avoid protic solvents post-cyanidation |
Q & A
Q. What interdisciplinary frameworks integrate this compound into renewable energy or materials science research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
